N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide

Medicinal Chemistry Chemical Biology Scaffold Hopping

N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide (CAS 91991-18-3) is a 2,1-benzisothiazole regioisomer with a 5-chloro substituent that enhances lipophilicity (ΔLogP ≈ +0.8) and modulates electronic distribution. X-ray data confirm a unique planar geometry. It serves as a privileged scaffold for kinase/GPCR scaffold-hopping, late-stage functionalization, herbicide lead discovery, and as an HPLC reference standard (LogP ~2.5, tPSA ~70 Ų). Ideal for medicinal chemistry and agrochemical research.

Molecular Formula C9H7ClN2OS
Molecular Weight 226.68 g/mol
CAS No. 91991-18-3
Cat. No. B12700420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide
CAS91991-18-3
Molecular FormulaC9H7ClN2OS
Molecular Weight226.68 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=C(C=CC2=NS1)Cl
InChIInChI=1S/C9H7ClN2OS/c1-5(13)11-9-7-4-6(10)2-3-8(7)12-14-9/h2-4H,1H3,(H,11,13)
InChIKeyNDQCLZBDMKRDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide (CAS 91991-18-3): Structural and Physicochemical Baseline for Procurement Evaluation


N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide (CAS 91991-18-3) is a heterocyclic acetamide derivative belonging to the 2,1‑benzisothiazole class [1]. This compound is distinguished by a chlorine substituent at the 5‑position of the benzisothiazole ring, which alters both its electronic distribution and its lipophilicity (computed LogP ≈ 2.5) relative to non‑halogenated analogs [2]. Early literature identifies the 2,1‑benzisothiazole scaffold as a privileged structure in medicinal chemistry, with documented phytotoxic, antimicrobial, and antinociceptive activities for closely related 3‑amido derivatives [3]. The specific 5‑chloro‑2,1‑benzisothiazol‑3‑yl acetamide represents a distinct regioisomeric form compared to the more widely catalogued 1,2‑benzisothiazole analogs, a structural feature that can significantly influence target binding, metabolic stability, and synthetic accessibility.

Why N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide Cannot Be Readily Replaced by Generic Benzisothiazole Acetamides


The 2,1‑benzisothiazole ring system is inherently distinct from the more common 1,2‑benzisothiazole scaffold in both electronic configuration and reactivity, as evidenced by X‑ray crystallographic data showing unique C–S and N–S bond lengths and a fully planar molecular geometry [1]. The presence of a chlorine atom at the 5‑position further differentiates this compound from its non‑halogenated counterpart (CAS 34250‑70‑9), impacting lipophilicity (ΔLogP ≈ 0.8–1.0 units higher) and hydrogen‑bonding potential [2]. Consequently, generic benzisothiazole acetamides—including the 1,2‑regioisomer (CAS 69504‑37‑6) and the des‑chloro analog—cannot be assumed to exhibit equivalent target engagement, biological potency, or synthetic compatibility in any assay or synthetic pathway [3].

Quantitative Differentiation of N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide Against Closest Structural Analogs


Regioisomeric Scaffold Differentiation: 2,1-Benzisothiazole vs. 1,2-Benzisothiazole

N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide incorporates the 2,1‑benzisothiazole nucleus, a scaffold that is crystallographically planar with C–S and N–S bond lengths of 1.664 ± 0.005 Å and 1.636 ± 0.005 Å, respectively, indicating extensive π‑electron delocalization across the fused ring system [1]. This electronic configuration is topologically and electronically distinct from the 1,2‑benzisothiazole regioisomer (e.g., CAS 69504‑37‑6), where the sulfur and nitrogen positions are exchanged, leading to altered dipole moments and hydrogen‑bonding geometries. The regioisomeric difference has been exploited in medicinal chemistry to achieve differential target selectivity in benzisothiazole‑based kinase and GPCR ligand series [2].

Medicinal Chemistry Chemical Biology Scaffold Hopping

Lipophilicity Modulation by 5‑Chloro Substitution: Computed LogP Comparison

The computed octanol‑water partition coefficient (LogP) for N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide is approximately 2.5, as calculated via MolAid [1]. In contrast, the non‑chlorinated analog N-(2,1‑benzisothiazol‑3‑yl)acetamide (CAS 34250‑70‑9) yields a calculated LogP of approximately 1.6–1.7 [2]. The ΔLogP of ~0.8–0.9 log units reflects the significant lipophilicity increase conferred by the 5‑chloro substituent, which can affect membrane permeability, plasma protein binding, and in vivo distribution.

Physicochemical Profiling Drug Design ADMET Prediction

Phytotoxic Activity of 2,1-Benzisothiazole 3‑Amido Derivatives: Class‑Level Evidence

A 1984 study by Coghi et al. evaluated acyl derivatives of 6‑chloro‑3‑amino‑2,1‑benzisothiazole for phytotoxic activity [1]. While the specific acetamide N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide was not the primary subject, the paper established that 2,1‑benzisothiazole 3‑amido derivatives exhibit measurable phytotoxicity in standard seed germination and seedling growth assays. Subsequent work on related 2,1‑benzisothiazole scaffolds has confirmed that the 3‑position amide substitution pattern is a critical determinant of biological activity in this class [2].

Agrochemical Discovery Phytotoxicity Herbicide Lead

Optimal Application Scenarios for N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide Based on Verified Evidence


Medicinal Chemistry Scaffold‑Hopping Programs Targeting Kinases or GPCRs

The 2,1‑benzisothiazole scaffold, as crystallographically characterized [1], offers a distinct pharmacophoric geometry compared to 1,2‑benzisothiazoles. Medicinal chemistry teams pursuing scaffold‑hopping strategies for kinases or GPCRs can utilize N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide as a late‑stage functionalization intermediate or reference compound, particularly when seeking to modulate lipophilicity through the 5‑chloro substituent (ΔLogP ≈ +0.8 vs. des‑chloro analog) [2].

Agrochemical Lead Identification: Phytotoxicity Screening

Based on the documented phytotoxic activity of structurally related 2,1‑benzisothiazole 3‑amido derivatives [3], this compound can serve as a starting point for herbicide discovery programs. The 5‑chloro substitution may confer favorable soil mobility (logP 2.5) and target‑site penetration characteristics, distinguishing it from more polar, non‑halogenated benzisothiazole amides.

Physicochemical Reference Standard for Chromatographic Method Development

With a computed LogP of ~2.5, a molecular weight of 226.68 g/mol, and a topological polar surface area of ~70 Ų [2], N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide occupies a well‑defined property space suitable for use as a calibration or reference standard in reversed‑phase HPLC method development for heterocyclic compound libraries.

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